![molecular formula C15H24N2O5 B12302615 rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis involves multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the spirocyclic core. Common reagents used in these reactions include tert-butyl esters, methylating agents, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with tert-butyl and methyl groups. These compounds share structural features but may differ in their specific functional groups and reactivity. Examples include:
- rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate
- rac-trans-1-tert-butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-O'-tert-butyl 6a-O-methyl spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-13(2,3)22-12(19)17-7-15(8-17)10-5-16-6-14(10,9-21-15)11(18)20-4/h10,16H,5-9H2,1-4H3 |
InChI Key |
LJCAGQBKKRGTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



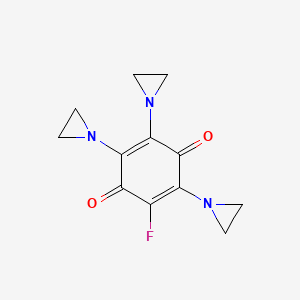
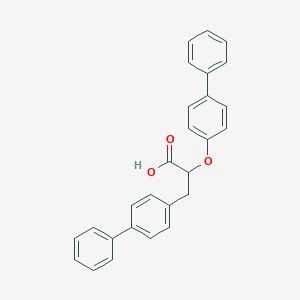
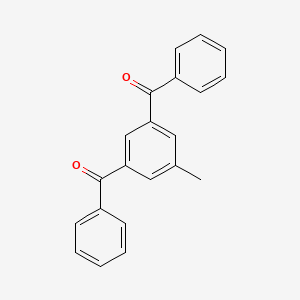
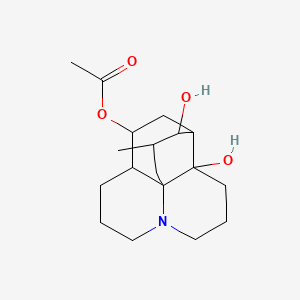
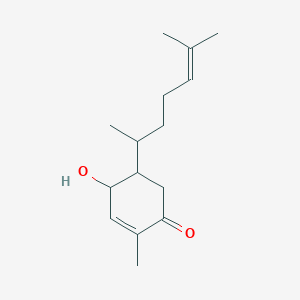
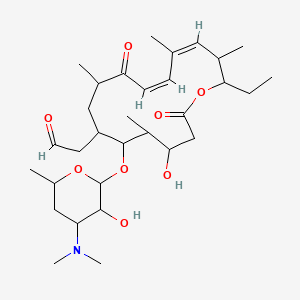
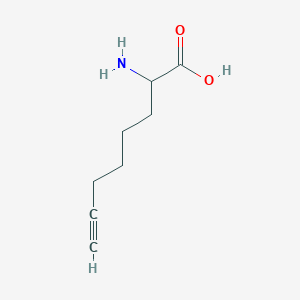
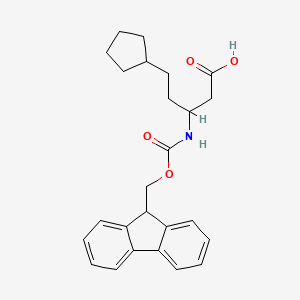
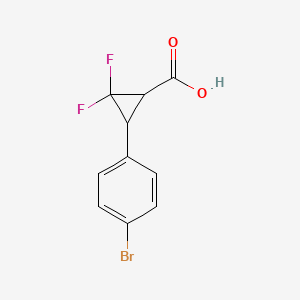



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
